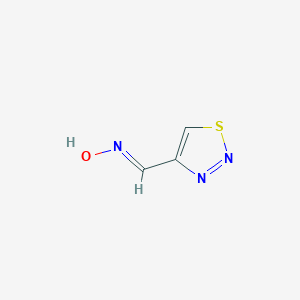

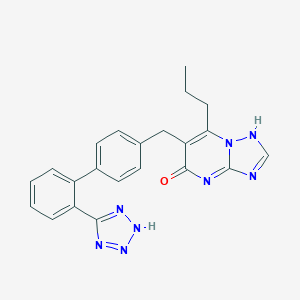

(NE)-N-(噻二唑-4-基亚甲基)羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiadiazoles are a significant class of compounds within heterocyclic chemistry, known for their wide range of applications and properties, including their use in medicinal chemistry due to their various biological activities. The synthesis and study of thiadiazole derivatives have been a subject of interest for many researchers, aiming to explore their potential applications and understand their chemical and physical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions of appropriate linear organic precursors. For example, 1,2,3-thiadiazoles can be synthesized through the oxidation and subsequent rearrangement of suitable precursors, demonstrating the versatility and reactivity of thiadiazole compounds (Looker & Wilson, 1965).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of thiadiazole derivatives, providing detailed insights into their molecular geometry and confirming the presence of specific tautomeric forms in solid and liquid phases (Pyrih et al., 2023).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including interactions with nucleophiles and electrophiles, showcasing their reactivity. Their chemical properties are influenced by the electronic effects and conformational freedom of their molecules, as well as their ability to form stable complexes with metals (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are often characterized through techniques like FT-IR, electronic, and mass spectroscopy (Vellaiswamy & Ramaswamy, 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are diverse, including their ability to act as ligands in coordination compounds, demonstrating fluorescence properties, and exhibiting various biological activities. These properties are determined through spectroscopic studies and biological assays, highlighting the functional versatility of thiadiazole compounds (Vellaiswamy & Ramaswamy, 2017).

科学研究应用

噻二唑化合物:合成和生物学意义

噻二唑代表了一类重要的杂环化合物,以其在有机合成中的多功能性和广泛的制药和生物学应用而著称。它们可用作氧化抑制剂、花菁染料、金属螯合剂和防腐剂。它们广泛的生物活性使其成为全球研究人员关注的焦点,促进了新型噻二唑化合物的开发,这些化合物可以提供更高的功效和安全性 (Asif,2016).

噻二唑衍生物的药理学潜力

研究强调了新合成的含有噻二唑衍生物的吩噻嗪类化合物的有希望的抗菌、抗真菌、抗癌、抗病毒、抗炎、抗疟疾、抗丝虫病、锥虫病、抗惊厥、镇痛、免疫抑制和多药耐药逆转特性。这表明噻二唑核心作为一种重要的药效基团,在开发具有理想生物活性的新化合物方面具有潜力 (Pluta、Morak-Młodawska 和 Jeleń,2011).

噻二唑啉的合成和生物活性

已经探索了 1,3,4-噻二唑啉和相关化合物的合成,主要关注它们的药学意义,包括它们对各种微生物菌株的生物活性。这强调了噻二唑衍生物在药物化学中的治疗潜力 (Yusuf 和 Jain,2014).

噻二唑衍生物的抗糖尿病潜力

已经总结了含噻二唑环化合物的抗糖尿病特性,展示了它们与各种生物靶标(如钠葡萄糖连接转运蛋白、过氧化物酶体增殖物激活受体和二肽基肽酶-4 等)的相互作用。这突出了噻二唑化合物在开发新的抗糖尿病剂中的重要性 (Datar 和 Deokule,2014).

作用机制

未来方向

属性

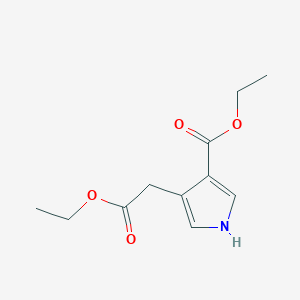

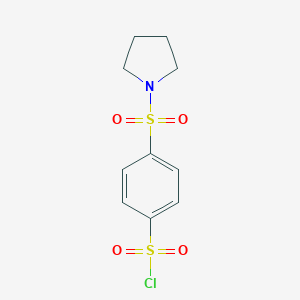

IUPAC Name |

(NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZQLYOMDSQPDQ-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=NS1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Thiadiazole-4-carbaldehyde oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)